molecular formula C20H20N2O3 B10990274 3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

Cat. No.: B10990274
M. Wt: 336.4 g/mol
InChI Key: KJYPFPJHVUUGGS-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide: indole-1-oxadiazole , belongs to a class of heterocyclic compounds. It has garnered interest due to its potential as a non-competitive α-glucosidase inhibitor, which could be valuable in managing type 2 diabetes .

Preparation Methods

Synthetic Routes:: The synthesis of indole-1-oxadiazole involves the fusion of an indole ring with an oxadiazole moiety. While specific synthetic routes may vary, a common approach includes cyclization reactions between appropriate precursors. For example, the base-promoted fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts has been reported .

Reaction Conditions:: The exact reaction conditions depend on the specific synthetic pathway chosen. Researchers typically optimize reaction temperatures, solvents, and catalysts to achieve high yields.

Industrial Production Methods:: As of now, there is no widely established industrial-scale production method for indole-1-oxadiazole. Research efforts continue to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

Indole-1-oxadiazole can undergo various chemical reactions:

    Oxidation: Oxidative processes may modify the indole or oxadiazole portions.

    Reduction: Reduction reactions could alter functional groups.

    Substitution: Substituents on the phenyl ring or the oxadiazole can be replaced.

    Common Reagents and Conditions: These reactions often involve reagents like oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

    Major Products: The specific products depend on the reaction conditions and substituents. Detailed analysis of these products would require further investigation.

Scientific Research Applications

    Medicine: As a non-competitive α-glucosidase inhibitor, it could contribute to type 2 diabetes management.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: Investigations into its biological effects and interactions.

    Industry: Although not yet widely used, its unique properties may find applications in drug development.

Mechanism of Action

The compound likely exerts its effects by inhibiting α-glucosidase, thereby reducing postprandial blood glucose levels. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Indole-1-oxadiazole can be compared with other α-glucosidase inhibitors, such as acarbose, voglibose, and miglitol. Its uniqueness lies in its distinct chemical structure and potential safety profile.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-indol-1-yl-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

InChI

InChI=1S/C20H20N2O3/c1-25-17-8-6-16(7-9-17)19(23)14-21-20(24)11-13-22-12-10-15-4-2-3-5-18(15)22/h2-10,12H,11,13-14H2,1H3,(H,21,24)

InChI Key

KJYPFPJHVUUGGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)CCN2C=CC3=CC=CC=C32

Origin of Product

United States

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